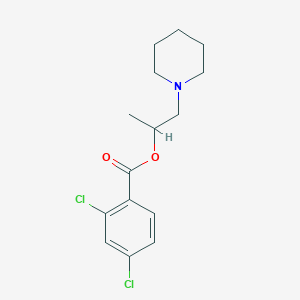
Quinolin-8-yl 3,4-dimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinolin-8-yl 3,4-dimethoxybenzoate, also known as QDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QDMB is a derivative of benzoate and quinoline, and it is known for its unique properties that make it suitable for use in various laboratory experiments.
Wirkmechanismus
The mechanism of action of Quinolin-8-yl 3,4-dimethoxybenzoate is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Quinolin-8-yl 3,4-dimethoxybenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. Quinolin-8-yl 3,4-dimethoxybenzoate has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Quinolin-8-yl 3,4-dimethoxybenzoate has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. Quinolin-8-yl 3,4-dimethoxybenzoate has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Quinolin-8-yl 3,4-dimethoxybenzoate has several advantages as a chemical compound for laboratory experiments. It is easy to synthesize, stable under various conditions, and exhibits potent biological activity. However, Quinolin-8-yl 3,4-dimethoxybenzoate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the research and development of Quinolin-8-yl 3,4-dimethoxybenzoate. One potential direction is the optimization of its chemical structure to enhance its biological activity and reduce its toxicity. Another direction is the investigation of its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of Quinolin-8-yl 3,4-dimethoxybenzoate and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, Quinolin-8-yl 3,4-dimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Quinolin-8-yl 3,4-dimethoxybenzoate has been shown to exhibit potent anticancer and neuroprotective activity, making it a potential candidate for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of Quinolin-8-yl 3,4-dimethoxybenzoate and its potential applications in other fields.
Synthesemethoden
The synthesis of Quinolin-8-yl 3,4-dimethoxybenzoate involves the reaction between 3,4-dimethoxybenzoic acid and 8-aminoquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of Quinolin-8-yl 3,4-dimethoxybenzoate as a white crystalline solid with a melting point of 171-173°C.
Wissenschaftliche Forschungsanwendungen
Quinolin-8-yl 3,4-dimethoxybenzoate has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. Quinolin-8-yl 3,4-dimethoxybenzoate has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Quinolin-8-yl 3,4-dimethoxybenzoate has also been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Produktname |
Quinolin-8-yl 3,4-dimethoxybenzoate |
|---|---|
Molekularformel |
C18H15NO4 |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
quinolin-8-yl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C18H15NO4/c1-21-14-9-8-13(11-16(14)22-2)18(20)23-15-7-3-5-12-6-4-10-19-17(12)15/h3-11H,1-2H3 |
InChI-Schlüssel |
OUHARPFRCLDZCC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate](/img/structure/B257222.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B257226.png)
![N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B257227.png)
![9-[4-(4-morpholinyl)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257228.png)
![9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257229.png)
![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)
![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)

![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)

